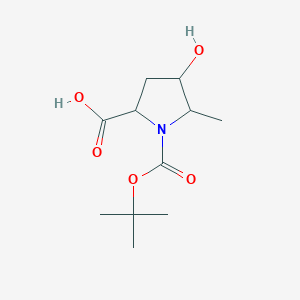![molecular formula C19H26BrN3OSi B13679725 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile typically involves multiple stepsThe tert-butyldimethylsilyl (TBDMS) group is often introduced to protect the hydroxyl group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the imidazole ring can participate in oxidation reactions.
Deprotection: The TBDMS group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Conversion to amines.
Deprotection: Formation of the free hydroxyl compound.
Scientific Research Applications
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, and the benzonitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which provide a combination of reactivity and binding properties not found in simpler compounds.
Properties
Molecular Formula |
C19H26BrN3OSi |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-bromo-4-[[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H26BrN3OSi/c1-19(2,3)25(4,5)24-9-8-17-12-22-14-23(17)13-16-7-6-15(11-21)10-18(16)20/h6-7,10,12,14H,8-9,13H2,1-5H3 |
InChI Key |
ZOZVVBSBABSGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN=CN1CC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



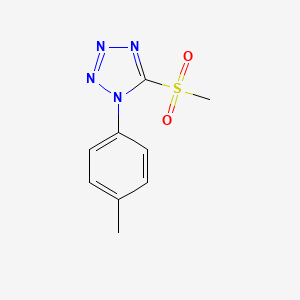
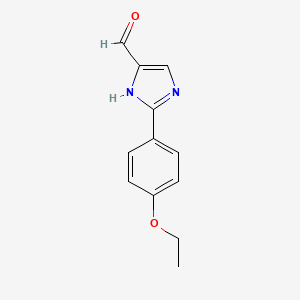
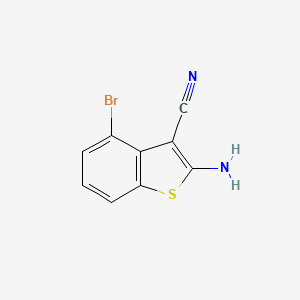
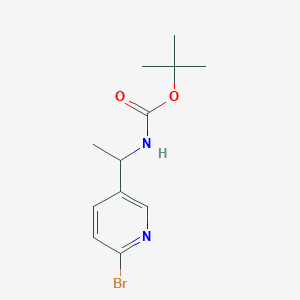
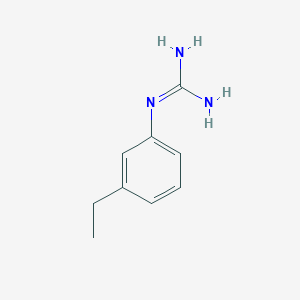
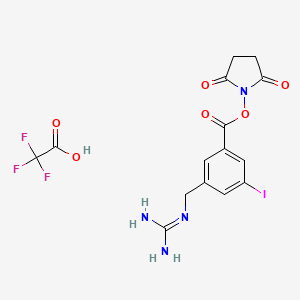
![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
![5-chloro-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13679689.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)
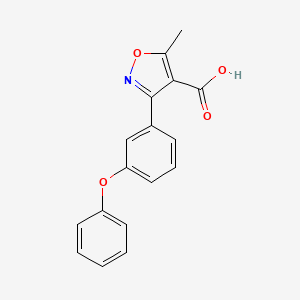

![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
